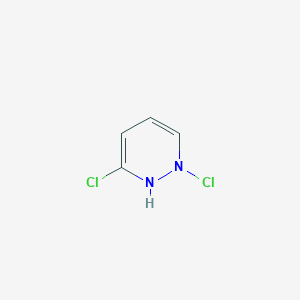![molecular formula C10H17NO2 B8615266 4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
4-[di(propan-2-yl)amino]but-2-ynoic acid
Overview
Description
4-[di(propan-2-yl)amino]but-2-ynoic acid is an organic compound with the molecular formula C10H17NO2 It is characterized by the presence of a diisopropylamino group attached to a but-2-ynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[di(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of 2-butynoic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[di(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diisopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
4-[di(propan-2-yl)amino]but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[di(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The diisopropylamino group may play a role in binding to target molecules, while the but-2-ynoic acid backbone may participate in various chemical reactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Butynoic acid: A structurally related compound with a similar backbone but lacking the diisopropylamino group.
4-Dimethylamino-but-2-ynoic acid: Another related compound with a dimethylamino group instead of a diisopropylamino group.
Uniqueness
4-[di(propan-2-yl)amino]but-2-ynoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C10H17NO2/c1-8(2)11(9(3)4)7-5-6-10(12)13/h8-9H,7H2,1-4H3,(H,12,13) |
InChI Key |
RPNICCPJSKNAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#CC(=O)O)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)


![2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8615281.png)
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
